molecular formula C17H16N2O4 B2680023 3-{[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)azetidin-3-yl]oxy}pyridine CAS No. 1903855-16-2

3-{[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)azetidin-3-yl]oxy}pyridine

Cat. No.: B2680023
CAS No.: 1903855-16-2
M. Wt: 312.325
InChI Key: AKOGBLMPTKTSEZ-UHFFFAOYSA-N
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Description

3-{[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)azetidin-3-yl]oxy}pyridine is a complex organic compound that features a unique combination of structural elements It contains a pyridine ring, an azetidine ring, and a 2,3-dihydro-1,4-benzodioxine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)azetidin-3-yl]oxy}pyridine typically involves multiple steps:

    Formation of 2,3-dihydro-1,4-benzodioxine: This can be achieved through the reaction of catechol with ethylene glycol in the presence of an acid catalyst, resulting in the formation of the 1,4-benzodioxine ring.

    Synthesis of the azetidine ring: The azetidine ring can be synthesized via cyclization reactions involving appropriate precursors such as β-amino alcohols.

    Coupling of the azetidine and benzodioxine moieties: This step involves the formation of a carbonyl linkage between the azetidine and benzodioxine rings, typically using reagents like acyl chlorides or anhydrides.

    Attachment of the pyridine ring: The final step involves the coupling of the pyridine ring to the azetidine-benzodioxine intermediate, often through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxine moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various functionalized pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as enzyme inhibition or receptor modulation. This makes it a potential candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound’s structural features may be exploited to design new therapeutic agents. Its ability to interact with biological targets could lead to the development of drugs for various diseases, including cancer and neurological disorders.

Industry

In the industrial sector, this compound could be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3-{[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)azetidin-3-yl]oxy}pyridine is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into binding sites, modulating the activity of these targets. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with key residues.

Comparison with Similar Compounds

Similar Compounds

    2,3-dihydro-1,4-benzodioxine derivatives: These compounds share the benzodioxine moiety and may exhibit similar chemical reactivity and biological activity.

    Azetidine derivatives: Compounds containing the azetidine ring may have comparable properties in terms of stability and reactivity.

    Pyridine derivatives: These compounds are widely studied for their diverse chemical and biological activities.

Uniqueness

What sets 3-{[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)azetidin-3-yl]oxy}pyridine apart is the combination of these three distinct moieties in a single molecule

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-3-yl-(3-pyridin-3-yloxyazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c20-17(16-11-21-14-5-1-2-6-15(14)23-16)19-9-13(10-19)22-12-4-3-7-18-8-12/h1-8,13,16H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKOGBLMPTKTSEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2COC3=CC=CC=C3O2)OC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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